molecular formula C18H19N3OS2 B2765876 (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 1010863-35-0

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2765876
CAS No.: 1010863-35-0
M. Wt: 357.49
InChI Key: TUXNJSMIXPNCTA-PTNGSMBKSA-N
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Description

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-pentyl-2-thioxothiazolidin-4-one with 3-phenyl-1H-pyrazol-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of an acid like hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced thiazolidinone derivatives.

  • Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as an antimicrobial agent, with studies indicating its efficacy against various pathogenic bacteria and fungi.

Medicine: Research is ongoing to explore its use in treating infections and other medical conditions. Its cytotoxic properties are also being investigated for potential use in cancer therapy.

Industry: The compound's unique chemical properties make it useful in the development of new materials, including polymers and coatings.

Comparison with Similar Compounds

  • (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

  • (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione

Uniqueness: (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one stands out due to its specific pentyl group, which influences its chemical properties and biological activity. This structural difference may contribute to its enhanced efficacy and stability compared to similar compounds.

Properties

CAS No.

1010863-35-0

Molecular Formula

C18H19N3OS2

Molecular Weight

357.49

IUPAC Name

4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+

InChI Key

TUXNJSMIXPNCTA-PTNGSMBKSA-N

SMILES

CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

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